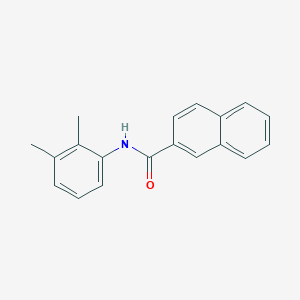
N-(2,3-dimethylphenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 2,3-dimethylaniline. This reaction can be catalyzed by various agents, including 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid for nucleophilic attack by the amine . The reaction is usually carried out under mild conditions, yielding the desired amide in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2,3-dimethylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-(2,3-dimethylphenyl)naphthylamine.
Substitution: Various substituted naphthalene or phenyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other neurological disorders.
相似化合物的比较
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
N-(2,3-dimethylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 3 positions of the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to other naphthamide derivatives .
属性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-19(21)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,20,21) |
InChI 键 |
BCGMXFLTYMHTRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-toluidinocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B501339.png)
![6-(4-Chlorobenzyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501340.png)
![6-[(4-Chlorophenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501343.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501345.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501346.png)
![6-(4-Pyridinyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501347.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501348.png)
![3-(2-Methylfuran-3-yl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501349.png)
![6-(3-Bromophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501351.png)
![6-(4-Bromophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501352.png)
![6-[(4-Chlorophenoxy)methyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501355.png)
![2,4-Dichlorophenyl [3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B501356.png)
![3-(Furan-2-yl)-6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501358.png)
![6-(4-Fluorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501359.png)
